molecular formula C23H35NO10 B605302 Ald-Ph-PEG6-acid CAS No. 2055013-55-1

Ald-Ph-PEG6-acid

Cat. No.: B605302
CAS No.: 2055013-55-1
M. Wt: 485.53
InChI Key: RNJVHKOJSNIKOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moieties .

Mode of Action

This compound, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of this compound reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins .

Pharmacokinetics

It is known that the peg6 linker in this compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .

Action Environment

The action of this compound is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of this compound is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ald-Ph-PEG6-acid is synthesized through a series of chemical reactions involving the coupling of a benzaldehyde group with a polyethylene glycol chain. The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG6-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly effective in forming stable and functional PROTACs .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVHKOJSNIKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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